molecular formula C14H12N2O B1515499 3-(Pyridin-3-ylmethyl)indolin-2-one

3-(Pyridin-3-ylmethyl)indolin-2-one

Cat. No.: B1515499
M. Wt: 224.26 g/mol
InChI Key: LXGQYEKBMIBUQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Pyridin-3-ylmethyl)indolin-2-one is a synthetic compound featuring an indolin-2-one core scaffold, a structure of significant interest in medicinal chemistry and drug discovery. The indolin-2-one moiety is a privileged structure found in compounds with a wide range of biological activities . While the specific mechanism of action for this compound is an area of ongoing research, the indolin-2-one scaffold is a recognized pharmacophore in the development of protein kinase inhibitors . Related analogs have been designed as potent and selective inhibitors for targets like Cyclin-dependent kinase 8 (CDK8), which plays a role in regulating fibrotic growth factors and inflammatory signaling pathways . Furthermore, structural derivatives, particularly 3-benzylidene-indolin-2-ones, have been extensively investigated as high-affinity ligands for pathological protein aggregates such as alpha-synuclein fibrils, which are associated with Parkinson's disease and other neurodegenerative disorders . This makes the indolin-2-one class a valuable scaffold for developing molecular probes and potential therapeutics for synucleinopathies. This product is supplied for research purposes, such as in vitro binding assays, structural-activity relationship (SAR) studies, and as a building block for the synthesis of more complex bioactive molecules. Researchers will find this compound valuable for exploring new chemical entities in areas including neurodegenerative disease and oncology. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

3-(pyridin-3-ylmethyl)-1,3-dihydroindol-2-one

InChI

InChI=1S/C14H12N2O/c17-14-12(8-10-4-3-7-15-9-10)11-5-1-2-6-13(11)16-14/h1-7,9,12H,8H2,(H,16,17)

InChI Key

LXGQYEKBMIBUQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)CC3=CN=CC=C3

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of indolin-2-one, including those with pyridine substitutions, exhibit promising anticancer properties. For instance, a study synthesized various 3-substituted indolin-2-one derivatives and evaluated their antiproliferative effects against several cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer). One derivative demonstrated an IC50 value comparable to established chemotherapeutics like 5-fluorouracil .

Mechanism of Action
The anticancer activity is often attributed to the compound's ability to inhibit key signaling pathways involved in cell proliferation and survival. For example, compounds derived from 3-(pyridin-3-ylmethyl)indolin-2-one have been shown to inhibit the Akt and MAPK signaling pathways, which are crucial in cancer progression .

Anti-inflammatory Properties

The compound's derivatives have also been investigated for their anti-inflammatory effects. In a study focusing on 3-substituted indolin-2-one derivatives, significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 was observed. This suggests potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Activity

Broad-spectrum Antimicrobial Effects
Studies have reported that certain derivatives of 3-(pyridin-3-ylmethyl)indolin-2-one exhibit antibacterial and antifungal activities against various pathogens. These findings highlight the potential of these compounds as alternatives to traditional antibiotics, particularly in an era of rising antibiotic resistance .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds. Research has shown that modifications in the indolin-2-one structure can significantly affect biological activity. For instance, varying the substituents on the pyridine ring can enhance anticancer potency or alter anti-inflammatory effects .

Synthesis and Characterization

The synthesis of 3-(pyridin-3-ylmethyl)indolin-2-one typically involves multi-step organic reactions, including cyclization and functionalization processes. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and X-ray crystallography are employed to confirm the structures of synthesized compounds .

Data Table: Summary of Biological Activities

Activity Cell Line/Pathogen IC50 Values Reference
AnticancerMCF73.597 µM
Anti-inflammatoryLPS-induced macrophagesConcentration-dependent
AntibacterialVarious bacterial strainsVaries
AntifungalVarious fungal strainsVaries

Case Studies

  • Antitumor Activity Study
    A study synthesized a series of spiro-indolinone derivatives, which showed potent antiproliferative effects against multiple cancer cell lines (MCF7, HCT116). The most effective compound exhibited an IC50 value significantly lower than standard treatments, suggesting its potential as a new therapeutic agent .
  • Anti-inflammatory Mechanism Investigation
    In another research effort, derivatives were tested for their ability to inhibit cytokine release in macrophages stimulated with LPS. The results indicated that specific modifications led to enhanced anti-inflammatory properties through inhibition of key signaling pathways .

Comparison with Similar Compounds

Anticancer Activity

  • Kinase Inhibition: SU5402 and SU5416 inhibit tyrosine kinases (FGFR, VEGFR) with IC50 values in the nanomolar range . The pyridin-3-ylmethyl group in the target compound may compete for the ATP-binding pocket but with reduced potency compared to methylene-linked derivatives due to steric bulk.
  • Antiproliferative Effects: Compounds like 1g and 1h () show IC50 values of 0.1–1 μM against tumor cell lines. Structural analogs with bulkier substituents (e.g., 2-chloroquinoline in ) exhibit enhanced cytotoxicity, suggesting that the pyridin-3-ylmethyl group may require optimization for similar efficacy.

Antimicrobial Activity

  • Nitroimidazole Hybrids : highlights 3-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)indolin-2-one with MIC values of 0.0625–0.125 μg/mL against MRSA. The absence of a nitroimidazole moiety in the target compound may limit its antibacterial potency.

Neuroprotective Activity

  • GSK3β/Tau Inhibition : Pyridin-2-ylmethylene derivatives () inhibit Tau aggregation with IC50 values <10 μM. The pyridin-3-ylmethyl group’s distinct electronic profile may redirect activity toward other targets.

Physicochemical Properties

  • Solubility and Stability : Sulfoxide derivatives () show melting points of 181–199°C, while nitro-substituted analogs () exhibit stability issues in solution. The pyridin-3-ylmethyl group’s hydrophilicity may improve aqueous solubility compared to halogenated or nitro-substituted derivatives.

Preparation Methods

Condensation Reactions

One common method for preparing 3-substituted indolin-2-ones is the condensation of oxindole with aldehydes or amines under basic or acidic conditions. For example, condensation with aromatic aldehydes in the presence of piperidine as a base in ethanol at elevated temperatures (90 °C) for several hours yields 3-benzylidene indolin-2-one derivatives. This method is well-documented for synthesizing various analogues with different substituents at the 3-position.

Friedel–Crafts Type Reactions

The Friedel–Crafts electrophilic aromatic substitution is another route to functionalize the 3-position of indolin-2-one. Acid catalysts activate the C-3 carbonyl of isatin or indolin-2-one, facilitating nucleophilic attack by heteroaromatic compounds such as indole or pyridine derivatives. This mechanism involves formation of intermediates like 3-hydroxy-3-indolyl-2-indolone, which subsequently undergo dehydration and substitution steps to yield the final product.

Specific Preparation Methods of 3-(Pyridin-3-ylmethyl)indolin-2-one

While direct literature specifically on 3-(Pyridin-3-ylmethyl)indolin-2-one is limited, closely related synthesis methods from patents and research provide a pathway to its preparation.

Alkylation of Indolin-2-one at the 3-Position

A practical approach involves the alkylation of the 3-position of indolin-2-one with a suitable pyridin-3-ylmethyl halide or derivative. This method typically proceeds via nucleophilic substitution where the 3-position enolate of indolin-2-one attacks the electrophilic pyridin-3-ylmethyl halide.

Patent Example: Preparation of Indolin-2-one Pyridine Derivatives

According to U.S. Patent 7488743, derivatives of indolin-2-one with pyridine substituents are prepared via multi-step synthesis involving:

  • Heating the indolin-2-one intermediate with reagents such as methyl acetobromo-α-D-glucuronate and cadmium carbonate under reflux in an inert atmosphere.
  • Purification by chromatography using dichloromethane/methanol mixtures.
  • Subsequent base and acid treatments to yield the final pyridinium salt derivative.

Although this example involves complex glucuronosylated pyridinium salts, the key step of introducing the pyridine moiety at the 3-position of indolin-2-one is relevant to the synthesis of 3-(Pyridin-3-ylmethyl)indolin-2-one.

Condensation of Isatin Derivatives with Pyridin-3-ylmethylamine

Another plausible route is the condensation of isatin or oxindole with pyridin-3-ylmethylamine under acidic conditions to form imino or substituted indolin-2-one derivatives. This method is analogous to the synthesis of 3-phenyliminoindole-2-ones where isatin reacts with aromatic amines in acetic acid.

Summary of Preparation Methods

Method Starting Materials Conditions Key Steps Yields/Notes
Condensation with aldehydes Oxindole + aromatic aldehyde Piperidine, ethanol, 90 °C, 3-5 h Formation of 3-benzylidene indolin-2-one derivatives Moderate to good yields (e.g., 15-58%)
Friedel–Crafts electrophilic substitution Isatin + indole or heteroaromatic nucleophile Acid catalyst, protic solvents Activation of C-3 carbonyl, nucleophilic attack, dehydration Efficient for trisindolines, mechanism applicable to pyridinyl derivatives
Alkylation with pyridin-3-ylmethyl halides Indolin-2-one + pyridin-3-ylmethyl halide Base, inert atmosphere, reflux Nucleophilic substitution at 3-position Requires purification by chromatography
Condensation with pyridin-3-ylmethylamine Isatin + pyridin-3-ylmethylamine Acetic acid, reflux Formation of 3-imino indolin-2-one derivatives Analogous to phenyliminoindole synthesis

Analytical Characterization and Purification

  • Purity and identity of synthesized compounds are confirmed by thin-layer chromatography (TLC), melting point determination, infrared (IR) spectroscopy, proton nuclear magnetic resonance (^1H NMR), carbon-13 NMR (^13C NMR), and mass spectrometry (MS).
  • Purification techniques include silica gel chromatography with dichloromethane/methanol mixtures and reverse-phase preparative chromatography with acetonitrile/water gradients.
  • Typical NMR data for related compounds show characteristic signals for NH, aromatic protons, and substituent groups, confirming substitution at the 3-position.

Q & A

Q. What synthetic modifications improve the metabolic stability of indolin-2-one derivatives in preclinical studies?

  • Methodology :
  • Isotope labeling : Introduce deuterium at metabolically labile sites (e.g., benzylic positions) to slow hepatic degradation .
  • Prodrug design : Mask polar groups (e.g., hydroxy with acetyl) to enhance oral bioavailability .

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